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Compound of Interest

Compound Name: p-Menthan-7-ol

Cat. No.: B077179 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for p-
menthan-7-ol (also known as Mayol), a common fragrance ingredient. The following sections

detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with standardized experimental protocols for their acquisition. This document

is intended for researchers, scientists, and professionals in the fields of chemistry and drug

development to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For p-menthan-7-ol, both ¹H and ¹³C NMR are essential for confirming its chemical

structure, which consists of a cyclohexane ring substituted with an isopropyl group and a

hydroxymethyl group.

Predicted ¹H NMR Data
The ¹H NMR spectrum of p-menthan-7-ol is expected to show distinct signals corresponding to

the different proton environments in the molecule. The chemical shifts are influenced by the

electron-withdrawing effect of the hydroxyl group and the overall aliphatic structure.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CHHOH

(Hydroxymethyl)
~3.4 - 3.6 Doublet ~6-7

-CH-OH (Hydroxyl)
Variable (typically 1.0

- 5.0)
Singlet (broad) -

-CH-(CH₃)₂ (Isopropyl

methine)
~1.5 - 1.7 Multiplet -

-CH₂- (Cyclohexane

ring)
~0.9 - 1.9 Multiplets -

-CH- (Cyclohexane

ring)
~0.9 - 1.9 Multiplets -

-CH(CH₃)₂ (Isopropyl

methyl)
~0.8 - 0.9 Doublet ~6-7

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of p-menthan-7-ol. The

carbon attached to the hydroxyl group is expected to be the most downfield-shifted among the

sp³ carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₂OH (Hydroxymethyl) ~60 - 70

-CH-(CH₃)₂ (Isopropyl methine) ~30 - 40

-CH₂- (Cyclohexane ring) ~25 - 40

-CH- (Cyclohexane ring) ~25 - 45

-CH(CH₃)₂ (Isopropyl methyl) ~15 - 25

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of p-menthan-7-ol is characterized by the presence of a hydroxyl group and aliphatic

C-H bonds.

Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C-O Stretch (Primary Alcohol) 1000 - 1075 Strong

C-H Bend (Aliphatic) 1350 - 1480 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For p-menthan-7-ol, electron ionization (EI) is a common method, which leads

to characteristic fragmentation. The NIST WebBook provides mass spectral data for trans-p-
menthan-7-ol, which is summarized below.[1]

m/z Relative Intensity (%) Possible Fragment

156 < 1 [M]⁺ (Molecular Ion)

138 ~ 5 [M - H₂O]⁺

123 ~ 10 [M - H₂O - CH₃]⁺

95 100 [C₇H₁₁]⁺

81 ~ 60 [C₆H₉]⁺

69 ~ 55 [C₅H₉]⁺

55 ~ 70 [C₄H₇]⁺

41 ~ 50 [C₃H₅]⁺

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of p-
menthan-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of p-menthan-7-ol (5-10 mg) is dissolved in a deuterated

solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. A typical pulse program for ¹H NMR is used.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: As p-menthan-7-ol is a liquid, a thin film is prepared by placing a drop

of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer, and the sample spectrum is acquired over a

typical range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification.
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Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like p-menthan-7-ol.
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Caption: General workflow for the spectroscopic analysis of p-menthan-7-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of p-Menthan-7-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077179#spectroscopic-data-of-p-menthan-7-ol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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